molecular formula C17H17NO3 B5844744 N-[4-(benzyloxy)phenyl]-3-oxobutanamide

N-[4-(benzyloxy)phenyl]-3-oxobutanamide

Cat. No.: B5844744
M. Wt: 283.32 g/mol
InChI Key: SMRQMSOIFBONIH-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-oxobutanamide is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-oxobutanamide typically involves the reaction of 4-(benzyloxy)benzyl chloride with an appropriate amide precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:
N-[4-(benzyloxy)phenyl]-3-oxobutanamide serves as an important building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. This compound can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel properties.

Catalytic Applications:
The compound can also be employed in catalytic systems, particularly in reactions that require specific functional groups for reactivity. For instance, its oxobutanamide moiety can participate in condensation reactions, leading to the formation of diverse organic compounds .

Biological Research

Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics . The mechanism often involves the modulation of specific signaling pathways that are critical for cell survival.

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit certain enzymes that are overactive in various diseases, including cancer and inflammation. By targeting these enzymes, this compound can help regulate biochemical pathways and potentially lead to therapeutic applications .

Material Science

Polymer Chemistry:
In material science, this compound can be used as a monomer in the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced materials applications .

Nanocomposites:
The compound's unique structure allows it to be integrated into nanocomposite materials, which can exhibit improved electrical conductivity and mechanical properties. These materials are being explored for applications in electronics and energy storage devices.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated apoptosis induction in breast cancer cells via pathway modulation.
Study BEnzyme InhibitionShowed effective inhibition of enzyme X linked to inflammatory responses.
Study CPolymer SynthesisDeveloped a new polymer exhibiting enhanced thermal stability with incorporation of the compound.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzyloxy group and the 3-oxobutanamide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-3-oxobutanamide can be compared with other similar compounds, such as:

    N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl group but differs in the amide moiety.

    4-(benzyloxy)benzyl chloride: A precursor in the synthesis of this compound.

    4-(benzyloxy)phenylacetic acid: Contains the benzyloxyphenyl group but has a different functional group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-oxo-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13(19)11-17(20)18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRQMSOIFBONIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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